

Spectroscopic Analysis of 4-Methylpyrazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **4-Methylpyrazole** (also known as Fomepizole), a critical compound in pharmaceutical and clinical settings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a structural representation.

Introduction

4-Methylpyrazole (C₄H₆N₂) is a heterocyclic organic compound with a pyrazole ring substituted with a methyl group.[1][2] It is widely recognized for its role as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[3][4][5] This inhibitory action makes it a crucial antidote in the treatment of methanol and ethylene glycol poisoning.[4][5][6] Understanding its structural and chemical properties through spectroscopic analysis is paramount for quality control, metabolic studies, and further drug development.

Molecular Structure

The molecular structure of **4-Methylpyrazole** is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and numbering.

Caption: Molecular structure of **4-Methylpyrazole**.



Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methylpyrazole** obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **4-Methylpyrazole**

Protons	Chemical Shift (δ) in ppm	Solvent
H3, H5	~7.4	CDCl₃
СНз	~2.1	CDCl₃
NH	~12.3	DMSO-d ₆
H3, H5	~7.5	DMSO-d ₆
СНз	~2.0	DMSO-d ₆

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **4-Methylpyrazole**[7]

Carbon	Chemical Shift (δ) in ppm	Solvent
C3, C5	~133	DMSO
C4	~110	DMSO
СН₃	~10	DMSO

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **4-Methylpyrazole** is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for 4-Methylpyrazole

Wavenumber (cm ⁻¹)	Assignment
3100-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (methyl)
~1500	C=C and C=N stretching (pyrazole ring)
1483, 1394	Bending modes of methyl groups[8]
1387	Ring vibrations and CH₃ bending[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **4-Methylpyrazole**[9][10]

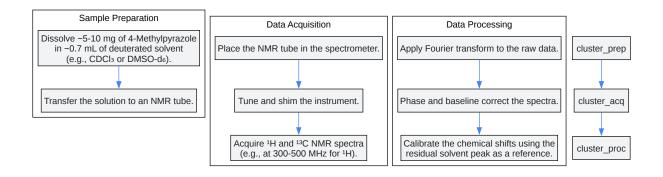
m/z	Relative Intensity	Assignment
82	High	[M]+ (Molecular ion)
81	Moderate	[M-H]+
54	Moderate	Fragment ion
53	Moderate	Fragment ion

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy



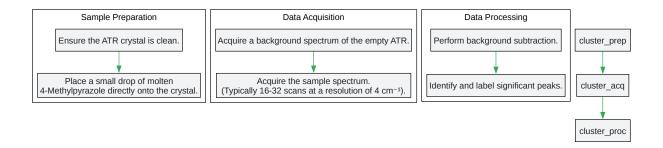


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Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

A common technique for obtaining the IR spectrum of a liquid or low-melting solid like **4-Methylpyrazole** is Attenuated Total Reflectance (ATR) FT-IR.



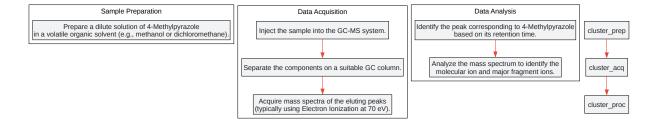


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Caption: Generalized workflow for FT-IR spectroscopic analysis.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of the volatile compound **4-Methylpyrazole**.



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Caption: Generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of **4-Methylpyrazole**. This information is invaluable for its identification, purity assessment, and for understanding its chemical behavior. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical compound.



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